molecular formula C11H14ClNO3S B2923315 Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 219620-46-9

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B2923315
CAS No.: 219620-46-9
M. Wt: 275.75
InChI Key: NTUBLCKCUAPLJH-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, along with the chloroacetyl and ethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the reaction of 5-ethylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of amides or thioethers.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
  • Ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothiophene-3-carboxylate

Uniqueness

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is unique due to the presence of the ethyl group at the 5-position of the thiophene ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-7-5-8(11(15)16-4-2)10(17-7)13-9(14)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBLCKCUAPLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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